molecular formula C13H24O4 B1304933 Di-tert-butyl glutarate CAS No. 43052-39-7

Di-tert-butyl glutarate

Cat. No.: B1304933
CAS No.: 43052-39-7
M. Wt: 244.33 g/mol
InChI Key: FXJKNCDSABKERB-UHFFFAOYSA-N
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Description

Di-tert-butyl glutarate is an organic compound with the molecular formula C13H24O4. It is a diester derived from glutaric acid and tert-butyl alcohol. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl glutarate can be synthesized through the esterification of glutaric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating glutaric acid with an excess of tert-butyl alcohol and a catalytic amount of sulfuric acid. The reaction mixture is then refluxed until the esterification is complete, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl glutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butyl glutarate has several applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Polymer Chemistry: Employed in the production of polymers and copolymers with specific properties.

    Pharmaceuticals: Investigated for potential use in drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients.

    Material Science: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of di-tert-butyl glutarate involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of ester bonds, which can be cleaved or formed under specific conditions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl glutarate is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance is a factor, such as in the synthesis of complex organic molecules and polymers .

Properties

IUPAC Name

ditert-butyl pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-12(2,3)16-10(14)8-7-9-11(15)17-13(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJKNCDSABKERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195664
Record name Di-tert-butyl glutarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43052-39-7
Record name 1,5-Bis(1,1-dimethylethyl) pentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43052-39-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl glutarate
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Record name Di-tert-butyl glutarate
Source EPA DSSTox
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Record name Di-tert-butyl glutarate
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Record name DI-TERT-BUTYL GLUTARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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